3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile
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Overview
Description
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile is a heterocyclic compound with the molecular formula C₆H₄N₆O. This compound is notable for its unique structure, which includes both isoxazole and pyrazine rings. It has a molecular weight of 176.14 g/mol and is primarily used in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diaminopyrazine-2-carbonitrile with hydroxylamine-O-sulfonic acid, leading to the formation of the isoxazole ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various substituents can replace hydrogen atoms on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Scientific Research Applications
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, leading to the observed biological activities. For example, it may inhibit specific enzymes or interact with DNA to exert its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diaminopyrazine-2-carbonitrile
- Isoxazole derivatives
- Pyrazine derivatives
Uniqueness
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile is unique due to its combined isoxazole and pyrazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-diamino-[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c7-1-2-4(8)11-6-3(10-2)5(9)13-12-6/h9H2,(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQAYYLBFCVGOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC2=C(ON=C2N=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437136 |
Source
|
Record name | 3,6-Diamino[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157224-99-2 |
Source
|
Record name | 3,6-Diamino[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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